1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene
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Overview
Description
1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene is an organic compound characterized by its unique structural features It contains a benzene ring substituted with a nitro group, two methyl groups, and a 2,2-dimethoxyethyl group
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethyl-2-nitrobenzaldehyde and 2,2-dimethoxyethanol.
Reaction Conditions: The key step involves the condensation of 4,5-dimethyl-2-nitrobenzaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. This reaction proceeds under mild conditions, typically at room temperature, to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the formation of different substituted products.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block.
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Due to its unique chemical properties, it can be used in the development of new materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of specific proteins. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene can be compared with similar compounds such as:
1-(2,2-Dimethoxyethyl)-4,5-dimethylbenzene:
4,5-Dimethyl-2-nitrobenzaldehyde: Contains an aldehyde group instead of the 2,2-dimethoxyethyl group, leading to different reactivity and uses.
1-(2,2-Dimethoxyethyl)-2-nitrobenzene:
The unique combination of functional groups in this compound makes it a versatile compound with diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-5-10(7-12(16-3)17-4)11(13(14)15)6-9(8)2/h5-6,12H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINPACVFBBNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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